molecular formula C15H13N3O2S B12448204 2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide

2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B12448204
M. Wt: 299.3 g/mol
InChI Key: BYIYVWMOBDEBQQ-UHFFFAOYSA-N
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Description

2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Attachment of Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the quinoxaline ring.

    Formation of Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the quinoxaline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline or thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline and thiophene rings may interact with biological macromolecules, leading to modulation of their activity. The acetamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(quinoxalin-6-yloxy)-N-(phenylmethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(quinoxalin-6-yloxy)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(quinoxalin-6-yloxy)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-quinoxalin-6-yloxy-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C15H13N3O2S/c19-15(18-9-12-2-1-7-21-12)10-20-11-3-4-13-14(8-11)17-6-5-16-13/h1-8H,9-10H2,(H,18,19)

InChI Key

BYIYVWMOBDEBQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)COC2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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